2-[5-(Ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide is a heterocyclic compound that combines the structural features of both furan and thiazole rings.
Vorbereitungsmethoden
The synthesis of 2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide typically involves the formation of the furan and thiazole rings followed by their subsequent coupling. One common synthetic route includes the reaction of 2-furoic acid with ethyl bromide to form 2-(ethoxymethyl)furan. This intermediate is then reacted with thioamide under specific conditions to yield the desired thiazole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, while nucleophilic substitution can take place at the thiazole ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles depending on the desired substitution .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other furan and thiazole derivatives such as 2-furoic acid and thiazole-4-carboxamide. What sets 2-(5-(Ethoxymethyl)furan-2-yl)thiazole-4-carboxamide apart is its unique combination of both furan and thiazole rings, which imparts a distinct set of biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
60084-15-3 |
---|---|
Molekularformel |
C11H12N2O3S |
Molekulargewicht |
252.29 g/mol |
IUPAC-Name |
2-[5-(ethoxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N2O3S/c1-2-15-5-7-3-4-9(16-7)11-13-8(6-17-11)10(12)14/h3-4,6H,2,5H2,1H3,(H2,12,14) |
InChI-Schlüssel |
VAZWHDQTAHFSFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CC=C(O1)C2=NC(=CS2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.